molecular formula C9H6BrClN2 B1376311 3-Bromo-8-chloroquinolin-6-amine CAS No. 808755-82-0

3-Bromo-8-chloroquinolin-6-amine

Cat. No.: B1376311
CAS No.: 808755-82-0
M. Wt: 257.51 g/mol
InChI Key: XWYIETODFCNIIC-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroquinolin-6-amine is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively, and an amine group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-8-chloroquinolin-6-amine is not explicitly mentioned in the search results, quinolones, a class of compounds structurally similar to quinolines, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Future Directions

Given the potential applications of 3-Bromo-8-chloroquinolin-6-amine in various fields, future research may focus on exploring its biological activities, developing more efficient synthesis methods, and investigating its mechanism of action. Further studies could also aim to design new drugs that display improved activity against resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroquinolin-6-amine typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . Common synthetic routes include:

    Gould–Jacobs Reaction: This involves the reaction of an aniline derivative with ethyl acetoacetate, followed by cyclization and bromination/chlorination steps.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde, followed by cyclization and halogenation.

Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-chloroquinolin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Comparison with Similar Compounds

  • 3-Bromo-6-chloroquinolin-8-amine
  • 3-Bromo-8-chloroquinolin-2-amine
  • 3-Bromo-8-chloroquinolin-4-amine

Comparison: 3-Bromo-8-chloroquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-bromo-8-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIETODFCNIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736203
Record name 3-Bromo-8-chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808755-82-0
Record name 3-Bromo-8-chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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